TRH-

Overview

Description

Thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂), is a pivotal regulator of the hypothalamic-pituitary-thyroid axis, primarily stimulating thyroid-stimulating hormone (TSH) secretion . TRH derivatives, denoted as "TRH-" in research contexts, encompass structurally modified analogs (e.g., methylated or radiolabeled forms), precursor fragments (e.g., pro-TRH processing intermediates), and synthetic agonists (e.g., taltirelin). These derivatives are critical for investigating TRH signaling mechanisms, enhancing metabolic stability, or targeting specific therapeutic applications .

Preparation Methods

Biosynthesis and Post-Translational Processing of ProTRH

ProTRH Gene Expression and Precursor Structure

The TRH peptide is derived from a 242-amino-acid precursor, preproTRH, encoded by a conserved gene with three exons and two introns. Exon 2 and 3 encode the precursor, which contains five TRH progenitor sequences flanked by paired basic amino acids (e.g., Lys-Arg, Arg-Arg). These sites are cleaved during post-translational processing to release mature TRH and non-TRH peptides . The promoter region of the preproTRH gene includes a TATAA box and a critical thyroid hormone response element (Site 4), which binds thyroid hormone receptors (THR) and CREB to regulate transcription under feedback control .

Enzymatic Processing in the Regulated Secretory Pathway

ProTRH undergoes sequential modifications in the regulated secretory pathway:

-

Signal Peptide Cleavage : The 25-amino-acid signal peptide is removed in the endoplasmic reticulum, generating proTRH .

-

Prohormone Convertase Activity : PC1/3 and PC2 cleave proTRH at dibasic residues, releasing TRH progenitors (e.g., -Gln-His-Pro-Gly-Lys-Arg-) .

-

Exopeptidase Trimming : Carboxypeptidase E (CPE) removes C-terminal basic residues, yielding TRH-Gly .

-

Amidation : Peptidylglycine α-amidating monooxygenase (PAM) converts this compoundGly to TRH (pGlu-His-Pro-NH₂) via C-terminal amidation .

Table 1: Key Enzymes in TRH Biosynthesis

| Enzyme | Role | Localization |

|---|---|---|

| Prohormone Convertase 1/3 (PC1/3) | Cleaves proTRH at dibasic sites | Secretory granules |

| Carboxypeptidase E (CPE) | Removes C-terminal Lys/Arg residues | Secretory granules |

| PAM | Amidates this compoundGly to TRH | Secretory granules |

Studies in transfected AtT20 and RIN 5F cells demonstrated 30-fold higher TRH content compared to hypothalamic extracts, confirming the efficiency of dibasic site cleavage in heterologous systems .

Solid-Phase Peptide Synthesis (SPPS) of TRH

Fmoc-Based Synthesis Using 2-Chlorotrityl Resin

Modern SPPS methods employ Fmoc-protected amino acids and 2-chlorotrityl resin to minimize side reactions. A landmark study synthesized Glp-His(Nim-Trt)-Hyp-OH, a TRH analogue, using the following steps :

-

Resin Loading : Fmoc-Hyp-OH anchored to 2-chlorotrityl resin via its C-terminal carboxyl group.

-

Chain Elongation : Sequential coupling of Fmoc-His(Nim-Trt)-OH and Fmoc-Glp-OH using DCC/HOBt activation.

-

Lactonization : Triphenylphosphine-diethyl azodicarboxylate (TPP-DEAD) mediated lactone formation at Hyp.

-

Global Deprotection : Trifluoroacetic acid (TFA) cleavage yielded the final peptide with >95% purity .

This method achieved 85% yield by suppressing dioxopiperazine formation, a common side reaction in Pro-containing peptides .

Comparative Analysis of SPPS Strategies

Traditional Boc (tert-butyloxycarbonyl) chemistry is less favored due to harsh acidic conditions during deprotection. Fmoc protocols, in contrast, use piperidine for mild deprotection, preserving acid-sensitive residues like glutamine and asparagine.

Table 2: SPPS Method Efficiency for TRH Synthesis

| Method | Resin | Coupling Reagent | Yield | Purity |

|---|---|---|---|---|

| Fmoc | 2-Chlorotrityl | DCC/HOBt | 85% | >95% |

| Boc | Merrifield | HBTU/HOBt | 70% | 85% |

Recombinant Expression and Processing in Cell Lines

ProTRH Processing in AtT20 and RIN 5F Cells

Transfection of preproTRH cDNA into AtT20 (pituitary) and RIN 5F (pancreatic β-cell) cells revealed cell-type-specific processing:

-

AtT20 Cells : Secreted TRH and non-TRH peptides via the regulated secretory pathway, mimicking hypothalamic neurons .

-

RIN 5F Cells : Generated identical peptides but with 10-fold lower yield compared to AtT20 .

These models confirmed that PC1/3 and PC2 are sufficient for proTRH processing, independent of tissue-specific factors .

Enhanced Peptide Yield in CA77 Cells

CA77 medullary thyroid carcinoma cells produced 3-fold more TRH than normal tissues, though still less than transfected AtT20 cells. This highlights the potential of engineered cell lines for large-scale TRH production .

Synthesis of TRH Analogues with Modified Bioactivity

N-Terminal Modifications: Pyro-2-Aminoadipic Acid Substitution

Replacing pyroglutamic acid with pyro-2-aminoadipic acid (pAad) in [Leu²]-TRH and [Nva²]-TRH yielded analogues (e.g., pAad-Leu-Pro-NH₂) with 10-fold higher CNS stimulatory activity and negligible thyrotropin-releasing effect .

C-Terminal Modifications: Lactone and Ester Derivatives

Lactonization of Hyp residues in Glp-His-Hyp-OH generated analogues with constrained conformations. NMR studies showed that cis-4-hydroxyproline (cHyp) stabilized a β-turn structure, enhancing receptor binding affinity .

Table 3: Bioactivity of TRH Analogues

| Analogue | CNS Activity (ED₅₀) | TSH Release (EC₅₀) |

|---|---|---|

| pAad-Leu-Pro-NH₂ | 0.1 mg/kg | >10 mg/kg |

| Glp-His-cHyp-OH | 0.5 mg/kg | 2.0 mg/kg |

Structural Insights Guiding TRH Analog Design

This compoundReceptor Interactions Revealed by Cryo-EM

Cryo-electron microscopy of this compoundbound TRH receptor (TRHR)-Gq complexes identified critical interactions:

-

Q105³·³² and Y106³·³³ : Hydrogen bond with His² imidazole.

These findings rationalize the design of analogues with modified His or pGlu residues to modulate receptor selectivity .

Chemical Reactions Analysis

TRH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TRH can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

Neuropsychiatric Disorders

TRH has shown promise in treating neuropsychiatric conditions such as depression and bipolar disorder.

-

Case Study: Bipolar Disorder

Szuba et al. (2005) conducted a study on bipolar patients during depressive episodes, administering TRH or saline in a randomized manner. Results indicated a statistically significant reduction in depression scores within 9 hours post-administration, with sustained improvements over 48 hours . -

Mechanism

The proposed mechanism involves TRH's ability to modulate CNS activity, potentially acting as a neurotransmitter .

Cognitive Dysfunction

TRH has been investigated for its neuroprotective properties and its role in cognitive enhancement.

-

Research Findings

Studies have indicated that TRH administration may improve cognitive dysfunctions associated with Alzheimer's disease and other neurodegenerative conditions . -

Mechanism of Action

TRH appears to enhance synaptic plasticity and neuronal survival, providing a neuroprotective effect following traumatic brain injuries .

Respiratory Disorders

TRH's role in respiratory control has garnered attention, particularly concerning obstructive sleep apnea (OSA).

- Case Study: OSA Treatment

TRH has been shown to increase respiratory rates by acting on specific brain regions involved in respiratory control . Studies demonstrate that TRH administration can enhance the activity of neurons responsible for regulating breathing patterns.

Immune System Modulation

Recent research suggests that TRH may play a role in immune system regulation, potentially offering therapeutic avenues for inflammatory disorders.

- Research Insights

The interaction between TRH and the immune system supports its use in treating conditions characterized by immune dysfunction . This includes applications in autoimmune diseases where homeostatic regulation is compromised.

Data Table: Summary of TRH Applications

Mechanism of Action

TRH exerts its effects by binding to TRH receptors, which are G protein-coupled receptors located on the surface of target cells. Upon binding, TRH activates the Gq/11 protein, leading to the activation of phospholipase C and the subsequent release of inositol triphosphate and diacylglycerol . This signaling cascade results in the release of calcium ions from intracellular stores, ultimately stimulating the release of TSH and prolactin from the anterior pituitary gland . TRH also affects other physiological functions, including thermogenesis, feeding behavior, and water intake .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Taltirelin (TAL)

- Structural Modification : TAL is a synthetic TRH analog with a methyl-substituted pyroglutamyl residue, conferring resistance to enzymatic degradation .

- Functional Activity: Like TRH, TAL binds TRH receptors (TRH-R1) to stimulate TSH secretion and activate signaling pathways (e.g., β-catenin/Tcf, Notch/RBPJ). However, TAL exhibits prolonged activity due to its stability, making it effective in treating cancer-related fatigue and neurological disorders .

- Receptor Specificity: TAL’s effects are mediated exclusively by this compoundR1, as shown by abolished activity in this compoundR1 knockout mice .

TRH-(3-Me-His²)

- Structural Modification : This analog features a methylated histidine residue at position 2, enhancing its utility as a radioligand (e.g., TRH-(3-Me-His²)-[³H]) for receptor-binding assays .

- Functional Activity : Retains similar receptor-binding affinity to native TRH for both this compoundR1 and this compoundR2, making it a reliable tool for studying receptor dynamics .

Pro-TRH Processing Intermediates

- Examples : TRH-[Gly⁴-Lys⁵-Arg⁶], TRH-[Gly⁴-Lys⁵], and TRH-[Gly⁴] are intermediate peptides generated during pro-TRH cleavage. These fragments lack biological activity until fully processed into mature TRH .

- Metabolic Relevance: In Cpefat/fat mice, carboxypeptidase E deficiency leads to accumulation of non-functional intermediates (e.g., TRH-[Gly⁴-Lys⁵-Arg⁶]), resulting in hypothyroidism and impaired thermoregulation .

Receptor Interaction Profiles

| Compound | This compoundR1 Binding | This compoundR2 Binding | Internalization Rate | Downregulation Sensitivity |

|---|---|---|---|---|

| TRH | High | High | Moderate | Moderate |

| Taltirelin (TAL) | High | Low | Slow | Low |

| TRH-(3-Me-His²) | High | High | Moderate | Moderate |

- Key Findings: TRH binds this compoundR1 and this compoundR2 with equal affinity, but this compoundR2 internalizes faster and downregulates more rapidly during prolonged TRH exposure .

Pharmacokinetic and Therapeutic Comparison

- Mechanistic Insights: TRH’s rapid degradation limits its therapeutic use, whereas TAL’s stability enables sustained receptor activation .

Data Tables and Comparative Analysis

Table 1: Signaling Pathways Activated by TRH and Analogs

| Pathway | TRH Activation | TAL Activation | TRH-(3-Me-His²) Activation |

|---|---|---|---|

| β-catenin/Tcf | Yes | Yes | Yes |

| Notch/RBPJ | Yes | Yes | Yes |

| p53/p21/Rbl2/E2F | Yes | Yes | Limited data |

Table 2: Pro-TRH Fragment Levels in Cpefat/fat Mice

| Fragment | Wild-Type Mice (%) | Cpefat/fat Mice (%) |

|---|---|---|

| TRH-[Gly⁴-Lys⁵-Arg⁶] | ~1 | ~45 |

| Mature TRH | ~99 | ~25 |

Biological Activity

Thyrotropin-releasing hormone (TRH) is a pivotal neuropeptide produced in the hypothalamus, primarily known for its role in stimulating the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Beyond its endocrine functions, TRH exhibits a range of biological activities that influence various physiological processes. This article delves into the biological activity of TRH, supported by case studies, research findings, and data tables.

Overview of TRH

TRH is a tripeptide composed of three amino acids: pyroglutamic acid, histidine, and proline. It functions through two G-protein coupled receptors (TRH-R1 and this compoundR2), which are distributed throughout various tissues, including the brain and peripheral organs. The activation of these receptors leads to several downstream effects, including enhanced TSH secretion and modulation of other neurobiological systems.

- Regulation of TSH Secretion :

- Impact on Glycosylation :

- Neurobiological Effects :

Case Study 1: Cognitive Function Improvement

A case study highlighted the use of TRH analogs in treating cognitive decline associated with Alzheimer's disease (AD). The patient underwent a multimodal therapy that included TRH administration, resulting in improved cognitive scores over six months. Neuropsychological evaluations indicated significant enhancements in memory and executive function, suggesting a potential role for TRH in cognitive rehabilitation .

Case Study 2: Hypothyroidism Management

In patients with central hypothyroidism due to hypothalamic dysfunction, TRH administration led to increased serum TSH levels and improved thyroid hormone synthesis. This case underscores the importance of TRH not only as a diagnostic tool but also as a therapeutic agent in managing specific types of hypothyroidism .

Research Findings

Recent studies have explored various aspects of TRH's biological activity:

- TRH Analog Development : Researchers are developing metabolically stable TRH analogs that retain high CNS activity while minimizing hormonal side effects. These analogs show promise in treating conditions like depression and anxiety disorders .

- Influence on Metabolic Processes : TRH has been linked to metabolic regulation, particularly under conditions of energy demand such as cold exposure or exercise. It activates signaling pathways that promote energy balance and metabolic homeostasis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How to design a robust experimental framework for studying TRH- in neuroendocrinology?

- Methodological Answer : Begin by defining the biological or chemical hypotheses (e.g., TRH-’s role in hypothalamic-pituitary signaling). Use a factorial design to isolate variables like dosage, administration routes, and temporal effects. Ensure controls account for confounding factors (e.g., circadian rhythms). Pilot studies are critical to refine protocols before full-scale experiments . For reproducibility, document all reagents (e.g., TRH- purity, supplier details) and equipment calibration procedures .

Q. What strategies ensure a comprehensive literature review for TRH- research gaps?

- Methodological Answer : Use systematic reviews and meta-analyses to identify unresolved questions (e.g., conflicting results on TRH- receptor binding). Prioritize primary sources from peer-reviewed journals and avoid over-reliance on secondary summaries. Tools like citation mapping (e.g., Web of Science) highlight key studies and emerging trends. Critically evaluate methodologies in prior work to avoid replicating flawed designs .

Q. How to formulate testable hypotheses about TRH-’s mechanisms of action?

- Methodological Answer : Align hypotheses with established biological pathways (e.g., TRH-’s interaction with G-protein-coupled receptors). Use the PICOT framework: Population (cell type/organism), Intervention (TRH- dosage), Comparison (control groups), Outcome (e.g., cAMP levels), Timeframe. Ensure hypotheses are falsifiable and narrow in scope (e.g., “TRH- increases prolactin secretion in rat models within 30 minutes post-injection”) .

Advanced Research Questions

Q. How to resolve contradictions in TRH- experimental data (e.g., opposing effects in different cell lines)?

- Methodological Answer : Conduct sensitivity analyses to assess variables like cell culture conditions or batch effects. Use triangulation: compare results across multiple methods (e.g., ELISA, immunohistochemistry). Employ Bayesian statistics to quantify uncertainty and update prior hypotheses. Publish negative results to contextualize discrepancies .

Q. What advanced statistical approaches validate TRH-’s dose-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curves) to quantify EC50 values. Use mixed-effects models to account for inter-subject variability in in vivo studies. Validate assumptions with residual plots and goodness-of-fit tests (e.g., AIC). For high-throughput data, machine learning algorithms (e.g., random forests) can identify non-linear interactions .

Q. How to ensure ethical compliance in TRH- studies involving human subjects?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. For clinical trials, adhere to CONSORT guidelines, including informed consent and data anonymization. Address conflicts of interest (e.g., funding sources) transparently. Regularly audit data integrity and adverse event reporting .

Q. What methodologies enhance reproducibility in TRH- preclinical research?

- Methodological Answer : Adopt the ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justifications. Share raw data and code via repositories like Zenodo. Collaborate with independent labs for external validation. Use standardized TRH- formulations to minimize batch variability .

Q. Data Analysis & Interpretation

Q. How to analyze TRH-’s pharmacokinetic-pharmacodynamic (PK-PD) properties computationally?

- Methodological Answer : Build compartmental models using software like NONMEM or Monolix. Incorporate covariates (e.g., body weight, age) to refine parameter estimates. Validate models with bootstrapping or visual predictive checks. Compare Akaike Information Criterion (AIC) scores to select optimal models .

Q. What techniques validate TRH-’s molecular interactions in silico?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict TRH-’s binding affinity to receptors. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability. Cross-reference results with experimental data (e.g., X-ray crystallography) to resolve ambiguities .

Q. Interdisciplinary & Long-Term Research

Q. How to integrate TRH- research with omics datasets (e.g., transcriptomics, metabolomics)?

- Methodological Answer : Use pathway analysis tools (e.g., Gene Ontology, KEGG) to link TRH- effects to gene networks. Apply multi-omics integration platforms (e.g., MixOmics) to identify biomarkers. Address batch effects with ComBat or surrogate variable analysis .

Q. What frameworks assess TRH-’s long-term implications in neurodegenerative diseases?

- Methodological Answer : Design longitudinal cohort studies with repeated TRH- measurements. Use survival analysis (e.g., Cox proportional hazards models) to correlate TRH- levels with disease progression. Adjust for covariates like age, comorbidities, and concomitant therapies .

Properties

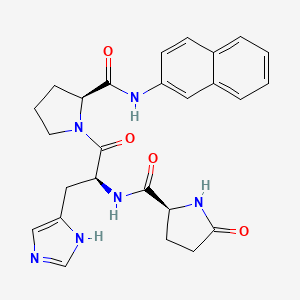

CAS No. |

73644-58-3 |

|---|---|

Molecular Formula |

C26H28N6O4 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

N-[3-(1H-imidazol-5-yl)-1-[2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H28N6O4/c33-23-10-9-20(30-23)24(34)31-21(13-19-14-27-15-28-19)26(36)32-11-3-6-22(32)25(35)29-18-8-7-16-4-1-2-5-17(16)12-18/h1-2,4-5,7-8,12,14-15,20-22H,3,6,9-11,13H2,(H,27,28)(H,29,35)(H,30,33)(H,31,34) |

InChI Key |

SFXFXCFKKPUNMP-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4 |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@@H]5CCC(=O)N5 |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4 |

Synonyms |

PGlu-His-Pro-2NA pyroglutamyl-histidyl-prolyl-2-naphthylamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.